2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, a pyridine moiety, and a methylsulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the indole nitrogen using methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where the indole derivative reacts with a pyridine-containing electrophile.
Final Coupling: The final step involves coupling the intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It can be used in the development of new materials, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-2-ylmethyl)acetamide
- 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-4-ylmethyl)acetamide
- 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(quinolin-3-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(pyridin-3-ylmethyl)acetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H18N4O3S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C17H18N4O3S/c1-25(23,24)20-15-5-2-6-16-14(15)7-9-21(16)12-17(22)19-11-13-4-3-8-18-10-13/h2-10,20H,11-12H2,1H3,(H,19,22) |
InChI Key |
HXKGKQCIPMYMET-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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